4,4'-Thiodiphenol

Catalog No.
S588055
CAS No.
2664-63-3
M.F
C12H10O2S
M. Wt
218.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Thiodiphenol

CAS Number

2664-63-3

Product Name

4,4'-Thiodiphenol

IUPAC Name

4-(4-hydroxyphenyl)sulfanylphenol

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

InChI

InChI=1S/C12H10O2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H

InChI Key

VWGKEVWFBOUAND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O

Synonyms

Bis(4-hydroxyphenyl)sulfide

Canonical SMILES

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O

Synthesis:

4,4'-Thiodiphenol can be synthesized through various methods, including the reaction of 4-chlorophenol with sodium sulfide [].

Potential Applications:

While research on 4,4'-Thiodiphenol is limited compared to other similar compounds, some studies have explored its potential applications in specific areas:

  • G Protein-Coupled Receptor (GPCR) Activation: A study suggests that 4,4'-Thiodiphenol might activate GPCR 30, potentially promoting the proliferation of estrogen receptor alpha-positive breast cancer cells []. However, further research is needed to understand the full implications and potential therapeutic applications.
  • Comparison with Bisphenol A (BPA): 4,4'-Thiodiphenol shares structural similarities with BPA, a commonly used industrial compound raising concerns about potential health effects. Studies comparing the two compounds can offer insights into potential alternatives or the development of safer materials [].

4,4'-Thiodiphenol is an organic compound with the chemical formula C₁₂H₁₀O₂S. It is classified as a member of the phenolic compounds and is derived from diphenyl sulfide. The structure of 4,4'-thiodiphenol consists of two phenolic groups connected by a sulfur atom, making it a significant compound in various chemical applications. This compound is known for its unique properties, including antioxidant activity and potential applications in polymer chemistry.

Due to its phenolic hydroxyl groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form quinone derivatives. This reaction typically involves the transfer of electrons and can be catalyzed by various oxidizing agents.
  • Substitution Reactions: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
  • Polymerization: 4,4'-thiodiphenol can be used as a monomer in the synthesis of copolymers, where it reacts with other monomers to form complex polymer structures .

Research indicates that 4,4'-thiodiphenol exhibits biological activity, particularly as an antioxidant. It has been shown to scavenge free radicals and may have protective effects against oxidative stress in biological systems. Additionally, studies have suggested potential antimicrobial properties, although further research is needed to fully understand its mechanisms of action and therapeutic potential .

The synthesis of 4,4'-thiodiphenol can be achieved through various methods:

  • Reaction of Phenol with Sulfur Dichloride: This method involves the reaction of phenol with sulfur dichloride under controlled conditions to yield 4,4'-thiodiphenol. The process typically requires careful handling due to the reactivity of sulfur dichloride .
  • Copolymers Formation: Another approach includes synthesizing copolymers that incorporate 4,4'-thiodiphenol alongside other monomers such as phenolphthalein, which enhances its utility in material science .

4,4'-Thiodiphenol has several applications across different fields:

  • Polymer Chemistry: It is utilized as a monomer in the production of high-performance polymers and copolymers.
  • Antioxidant Additive: Due to its antioxidant properties, it is used in formulations aimed at reducing oxidative damage in various materials.
  • Pharmaceuticals: Its biological activity suggests potential applications in drug development and formulation .

Studies on the interactions of 4,4'-thiodiphenol have revealed its ability to react with reactive oxygen species (ROS) and other radical species. These interactions are crucial for understanding its antioxidant mechanisms and potential protective roles in biological systems. For instance, it has been observed that hydroxyl radicals react with the phenolic form of 4,4'-thiodiphenol through an electron transfer mechanism .

Several compounds share structural similarities with 4,4'-thiodiphenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Diphenyl SulfideC₁₂H₁₈SBasic structure without hydroxyl groups
Bisphenol AC₁₅H₁₈O₂Used in plastics; lacks sulfur atom
2-MercaptobenzothiazoleC₇H₅N₂SContains nitrogen; used as a rubber accelerator

Uniqueness of 4,4'-Thiodiphenol: Unlike diphenyl sulfide, which lacks hydroxyl groups and thus does not exhibit antioxidant properties, or bisphenol A, which is primarily utilized in plastics without significant biological activity, 4,4'-thiodiphenol combines both phenolic functionality and sulfur chemistry. This combination grants it unique properties suitable for diverse applications ranging from materials science to potential therapeutic uses.

XLogP3

3.3

LogP

3.34 (LogP)

Melting Point

155.0 °C

UNII

NGN288M6MM

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (81.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (16.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2664-63-3

Wikipedia

4,4'-thiodiphenol

General Manufacturing Information

Phenol, 4,4'-thiobis-: ACTIVE

Dates

Modify: 2023-08-15

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